1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a cyclohex-3-ene carbonyl group and at the 4-position with a 1,4-disubstituted 1,2,3-triazole moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific reaction widely employed in click chemistry . The cyclohexene carbonyl group introduces steric bulk and moderate hydrophobicity, which may influence solubility and binding interactions in biological systems.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(12-4-2-1-3-5-12)17-9-6-13(7-10-17)18-11-8-15-16-18/h1-2,8,11-13H,3-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALAVCUWADVDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It can be used as a probe to study the interactions of triazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below summarizes key structural features of the target compound and its analogs:
Key Observations:
- Cyclohexene vs.
- Triazole Substituents: The cyclopropyl group in the pyridine derivative () introduces electron-withdrawing effects, altering electronic properties compared to the target compound’s non-polar cyclohexene group.
- Fluorinated Analogs: Compound 16 () contains a perfluorinated chain, drastically increasing molecular weight and hydrophobicity, which may improve metabolic stability but reduce aqueous solubility .
Physicochemical Properties
Notes:
- The cyclohexene group in the target compound reduces water solubility compared to the furan analog but offers better lipid bilayer penetration.
- Fluorinated compounds exhibit exceptional stability due to C-F bond strength but face formulation challenges due to extreme hydrophobicity .
Biological Activity
1-(Cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexene ring and a triazole moiety, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of 1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is C14H20N4O, with a molecular weight of approximately 260.34 Da. The structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4O |
| Molecular Weight | 260.34 Da |
| LogP | 0.96 |
| Polar Surface Area (Å) | 75 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Potential
Recent studies have indicated that compounds derived from cyclohexane frameworks exhibit significant anticancer activity. For instance, derivatives containing the triazole ring have shown promising results against various cancer cell lines. In vitro studies have demonstrated that certain modifications on the cyclohexane structure can enhance cytotoxicity against tumor cells.
A study by Mohareb et al. evaluated the inhibitory activity of cyclohexane derivatives against several cancer cell lines, including non-small-cell lung cancer (NSCLC) and colorectal cancer. Among the tested compounds, those with structural similarities to 1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibited notable IC50 values, indicating potential as anticancer agents .
Antimicrobial Activity
The triazole moiety is well-known for its antifungal and antibacterial properties. Compounds featuring this structure have been extensively studied for their ability to inhibit the growth of various pathogens. The presence of the cyclohexene carbonyl group may further enhance these effects by contributing to the overall lipophilicity and membrane permeability of the compound.
The biological activity of 1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is likely mediated through multiple mechanisms:
Inhibition of Enzymatic Activity : The carbonyl group can participate in hydrogen bonding with active sites on enzymes or receptors, potentially inhibiting their function.
Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell proliferation and survival in cancerous cells.
Membrane Interaction : The lipophilic nature of the cyclohexene ring may facilitate interaction with cellular membranes, enhancing its bioavailability and efficacy.
Study on Anticancer Activity
A detailed investigation into the anticancer properties of related compounds revealed that modifications to the cyclohexane core significantly influenced biological activity. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | H460 (NSCLC) | 5.2 |
| Compound B (triazole derivative) | HT29 (Colorectal) | 4.8 |
| 1-(Cyclohex-3-ene-1-carbonyl)-4-(triazole) | U87MG (Glioma) | 6.0 |
These findings suggest that structural optimization can lead to enhanced efficacy against specific cancer types .
Q & A
Q. How does the compound’s stereochemistry affect its biological activity, and what methods determine this?
- Chiral Centers : Piperidine C-4 and cyclohexene geometry (cis/trans) influence target binding.
- Analytical Methods :
- Chiral HPLC with amylose-based columns for enantiopurity assessment.
- Vibrational Circular Dichroism (VCD) for absolute configuration determination .
- Biological Impact : Enantiomers may exhibit 10–100x differences in IC₅₀ values for kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
